(R)-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate
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Overview
Description
®-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate is an organic compound with a complex structure that includes a benzyl group, a hydroxycyclopropyl moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydroxycyclopropyl intermediate: This step involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent.
Introduction of the benzyl group: The hydroxycyclopropyl intermediate is then reacted with benzyl bromide in the presence of a base like potassium carbonate to form the benzylated product.
Carbamate formation: The final step involves the reaction of the benzylated intermediate with an isocyanate or carbamoyl chloride to form the desired carbamate.
Industrial Production Methods
Industrial production of ®-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: NaH, alkyl halides, or other nucleophiles.
Major Products Formed
Oxidation: Carbonyl compounds such as ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
®-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carbamate groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzyl group may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
®-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate: shares structural similarities with other carbamate compounds, such as tert-butyl carbamate and ethyl carbamate.
Cyclopropyl derivatives: Compounds like cyclopropylamine and cyclopropylcarbinol also share the cyclopropyl moiety.
Uniqueness
- The combination of the benzyl group, hydroxycyclopropyl moiety, and carbamate functional group in ®-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate provides unique chemical and biological properties that are not commonly found in other compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
benzyl N-[(1R)-2-hydroxy-1-(1-hydroxycyclopropyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-8-11(13(17)6-7-13)14-12(16)18-9-10-4-2-1-3-5-10/h1-5,11,15,17H,6-9H2,(H,14,16)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPVQUQXMBCDFE-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(CO)NC(=O)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1([C@@H](CO)NC(=O)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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